Methyl 3-(2-aminoethoxy)benzoate
Overview
Description
Methyl 3-(2-aminoethoxy)benzoate: is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the aromatic ring is substituted with a 2-aminoethoxy group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of methyl 3-(2-aminoethoxy)benzoate typically begins with the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This forms methyl 3-hydroxybenzoate.
Etherification: The next step involves the etherification of methyl 3-hydroxybenzoate with 2-aminoethanol. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(2-aminoethoxy)benzoate can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Methyl 3-(2-aminoethoxy)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the interactions of ester and amino groups with biological macromolecules. It is also employed in the development of enzyme inhibitors and receptor ligands.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(2-aminoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which then interacts with the target site. The aminoethoxy group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-(2-hydroxyethoxy)benzoate: Similar structure but with a hydroxy group instead of an amino group.
Ethyl 3-(2-aminoethoxy)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-(2-aminoethoxy)benzoate: Similar structure but with the aminoethoxy group at the para position.
Uniqueness: Methyl 3-(2-aminoethoxy)benzoate is unique due to the presence of both an ester and an aminoethoxy group, which confer distinct chemical reactivity and biological activity. The position of the aminoethoxy group on the aromatic ring also influences its chemical properties and interactions with biological targets.
Properties
IUPAC Name |
methyl 3-(2-aminoethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJWVFVJBGPTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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